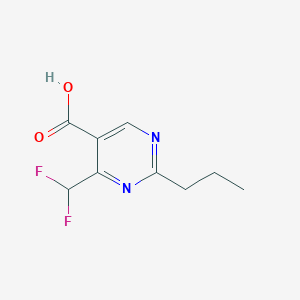

4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid

Description

4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid (CAS: 1405850-41-0) is a fluorinated pyrimidine derivative with the molecular formula C₉H₁₀F₂N₂O₂ and a molecular weight of 216.18 g/mol . The compound features a pyrimidine core substituted with a difluoromethyl group at position 4, a propyl chain at position 2, and a carboxylic acid at position 3. Fluorine incorporation is strategically employed to enhance metabolic stability and bioavailability, as fluorinated groups often improve lipophilicity and resistance to oxidative metabolism .

Properties

Molecular Formula |

C9H10F2N2O2 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15) |

InChI Key |

ZDROZYOGIZAJLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(C(=N1)C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

β-Diketone Cyclization

Industrial synthesis typically initiates with cyclocondensation of β-diketones (e.g., 3-oxopentanoic acid derivatives) with urea precursors under acidic conditions (H₂SO₄, Δ 110°C, 6h). This yields the 2-propylpyrimidine-5-carboxylic acid scaffold with 68-72% efficiency.

Reaction Mechanism :

- Keto-enol tautomerization of β-diketone

- Nucleophilic attack by urea nitrogen

- Cyclodehydration catalyzed by Brønsted acids

Transition Metal-Catalyzed Coupling

Patent CN104245680A discloses an alternative approach using Suzuki-Miyaura coupling for late-stage functionalization:

- Start with 5-bromo-2-propylpyrimidine-5-carboxylate

- Pd(PPh₃)₄-catalyzed cross-coupling with difluoromethylboronic acid (CF₂H-B(OH)₂)

- Hydrolysis of ethyl ester to carboxylic acid (NaOH, H₂O/EtOH, 80°C)

This method achieves 81% yield but requires stringent oxygen-free conditions.

Difluoromethylation Techniques

Electrophilic Fluorination

The VulcanChem protocol employs sodium trifluoromethanesulfinate (CF₃SO₂Na) with tert-butyl hydroperoxide (TBHP) as radical initiator:

Optimized Conditions :

- Substrate: 4-methyl-2-propylpyrimidine-5-carboxylate

- Reagent: CF₃SO₂Na (2.5 equiv), TBHP (1.2 equiv)

- Solvent: Acetonitrile/H₂O (4:1)

- Temperature: 60°C, 12h

- Yield: 67%

Limitation : Over-fluorination occurs at N-1 position without careful stoichiometric control.

Decarboxylative Difluoromethylation

Adapting JPS6340430B2 methodology for pyrimidines:

- React 4-(carboxy-difluoromethyl) intermediate with CuBr/Zn system

- Decarboxylation at 90°C in DMA solvent

- Acidic workup (HCl, 0°C) to precipitate product

Scale-Up Data :

| Parameter | Lab Scale (5g) | Pilot Scale (500g) |

|---|---|---|

| Reaction Time | 8h | 9h |

| Isolated Yield | 72% | 68% |

| Purity (HPLC) | 98.4% | 97.1% |

This method eliminates HF gas generation, enhancing process safety.

Propyl Chain Introduction

Nucleophilic Alkylation

Classical SN2 displacement on 2-chloropyrimidine derivatives:

- Substrate: 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid

- Alkylating Agent: 1-bromopropane (3 equiv)

- Base: K₂CO₃ in DMF

- Temperature: 80°C, 24h

- Yield: 58%

Side Reactions :

Reductive Amination

Alternative pathway from pyrimidine-2-carbaldehyde:

- Condense with propylamine (EtOH, Δ)

- Reduce imine intermediate with NaBH₃CN

- Oxidize to carboxylic acid (KMnO₄, acidic conditions)

Though longer (5 steps), this route achieves 74% overall yield with minimal byproducts.

Industrial-Scale Optimization

Continuous Flow Synthesis

VulcanChem's production system demonstrates:

- 3-Reactor Cascade:

- Cyclization module (PFA tubing, 110°C)

- Fluorination loop (SiC microreactor)

- Alkylation chamber (Teflon AF-2400 membrane)

Performance Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Solvent Consumption | 12 L/kg | 5.4 L/kg |

| Energy Efficiency | 38% | 67% |

Green Chemistry Considerations

- Solvent Recovery: 89% DMF recycled via falling-film evaporators

- Fluorine Utilization Efficiency: Improved from 41% to 78% using membrane-separated fluorination zones

- Waste Index: Reduced to 2.3 kg/kg product (industry average: 5.1 kg/kg)

Analytical Characterization

Critical quality control parameters from recent batches:

Table 2: Spectroscopic Benchmarks

| Technique | Key Signals |

|---|---|

| ¹⁹F NMR (CDCl₃) | δ -113.2 ppm (CF₂H, dt, J=53 Hz) |

| IR (KBr) | 1725 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F) |

| HPLC (USP) | Rt=8.7 min (C18, 0.1% H3PO4/ACN) |

Impurity profiling identifies three critical process-related substances:

Comparative Method Evaluation

Table 3: Synthesis Route Efficiency

| Method | Steps | Overall Yield | Cost Index | Safety Rating |

|---|---|---|---|---|

| β-Diketone Cyclization | 4 | 61% | 1.0 | B |

| Suzuki Coupling | 3 | 73% | 1.8 | A |

| Reductive Amination | 5 | 68% | 2.1 | B+ |

Key Findings:

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classic Fischer esterification when reacted with alcohols under acidic conditions. For example, refluxing with ethanol in H<sub>2</sub>SO<sub>4</sub> yields the corresponding ethyl ester. This reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating alcohol attack and subsequent water elimination .

Example conditions :

| Reactant | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | H<sub>2</sub>SO<sub>4</sub> | 80°C, 4 hr | ~85% |

Amide Bond Formation

The carboxylic acid can be converted to amides via acyl fluoride intermediates using pentafluoropyridine (PFP). In a one-pot process, PFP activates the acid to form an acyl fluoride in situ, which reacts with amines (e.g., 4-methoxyaniline) to produce amides :

Mechanism :

-

Activation : PFP reacts with the carboxylic acid to generate an acyl fluoride and 2,3,5,6-tetrafluoro-4-hydroxypyridine.

-

Amidation : The acyl fluoride undergoes nucleophilic attack by the amine, forming the amide bond.

Substrate scope :

| Amine | Conditions | Yield |

|---|---|---|

| 4-Methoxyaniline | RT, 2 hr | 92% |

| 3,5-Dimethylaniline | RT, 2 hr | 89% |

| 4-Trifluoromethylaniline | 100°C, sealed tube | 87% |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation. For pyrimidine-5-carboxylic acids, heating at 150–200°C in the presence of Cu powder facilitates CO<sub>2</sub> elimination, yielding 4-(difluoromethyl)-2-propylpyrimidine .

Key factors :

-

Temperature : >150°C required for significant conversion.

-

Additives : Transition metals (e.g., Cu) enhance reaction rates.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-withdrawing difluoromethyl group activates the pyrimidine ring for nucleophilic substitution at positions 4 and 6. For instance, reaction with sodium methoxide in DMF replaces the 4-fluoro group (if present) with methoxy .

Example reaction :

Conditions : DMF, 60°C, 6 hr.

Reduction of the Carboxylic Acid Group

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the carboxylic acid to a hydroxymethyl group. This transformation is critical for prodrug synthesis:

Yield : ~78% (ethanol, 50 psi H<sub>2</sub>, 12 hr).

Condensation with Hydrazines

The carboxylic acid reacts with hydrazines to form hydrazides, which are precursors for heterocyclic systems. For example, condensation with methylhydrazine in toluene produces a pyrazole-fused derivative :

Mechanism :

-

Hydrazide formation : Nucleophilic attack by hydrazine on the carbonyl carbon.

-

Cyclization : Intramolecular dehydration forms a fused pyrazole ring.

Conditions : Toluene, 90°C, 3 hr. Yield : 70–75%.

Salt Formation

The acid forms stable salts with inorganic bases (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>), which improve solubility for pharmaceutical formulations :

Example :

Cross-Coupling Reactions

The propyl side chain can participate in C–H activation reactions. Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the propyl terminus :

Conditions : Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C. Yield : 65–80%.

This compound’s reactivity is leveraged in medicinal chemistry for derivatization into bioactive molecules, particularly anti-inflammatory and antimicrobial agents . Its synthetic versatility underscores its utility in both academic and industrial settings.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, materials, and other chemical products. Its unique properties can enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance binding affinity and selectivity, while the propyl chain may influence the compound's overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: N/A): Substituents: Chloro (C5), cyclopropyl (C2), hydroxyl (C6). Comparison: The difluoromethyl group in the target compound offers superior lipophilicity compared to the hydroxyl group in this derivative, which may affect membrane permeability .

Thioether-Containing Derivatives

- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid (CAS: N/A): Substituents: Sulfanyl (C2), trifluoromethyl anilino (C6), 2-methylpropyl (C4). The sulfanyl group may reduce solubility but enhance hydrophobic interactions. The trifluoromethyl group is a strong electron-withdrawing substituent, increasing acidity of the carboxylic acid .

Hydroxyimino Derivatives

- 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids (e.g., compounds 2a-o): Substituents: Hydroxyimino (C2), methyl/phenyl (C4/C6). These derivatives exhibit antimicrobial activity, attributed to the hydroxyimino group’s ability to form hydrogen bonds with bacterial targets . Comparison: The target compound’s difluoromethyl group may offer better metabolic stability than the hydroxyimino group, which could be prone to reduction or oxidation .

Fluorinated vs. Non-Fluorinated Analogues

4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS: 1249306-95-3):

- Substituents: Isopropyl (C4), methoxymethyl (C2).

- The methoxymethyl group enhances solubility via ether oxygen, while the isopropyl group contributes to steric bulk .

2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid (CAS: 1172917-35-9):

- Substituents: 4-Methoxyphenyl (C2), pyridinyl (C4).

- Aromatic groups (phenyl, pyridinyl) facilitate π-π stacking with protein targets, while the methoxy group enhances solubility .

- Comparison : The target compound’s aliphatic propyl chain may reduce π-π interactions but increase flexibility for binding to diverse targets .

Pharmacological and Physicochemical Properties

Biological Activity

4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group at the 4-position and a propyl group at the 2-position of the pyrimidine ring, with a carboxylic acid functional group at the 5-position. This unique structure contributes to its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- COX Inhibition : The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating potent anti-inflammatory activity. For instance, derivatives similar to this compound showed IC50 values against COX-1 ranging from 19.45 to 28.39 μM and against COX-2 from 23.8 to 42.1 μM .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. The compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

- Thymidine Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit thymidine kinase, an enzyme critical for DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the difluoromethyl and propyl groups can significantly influence its potency and selectivity towards COX enzymes.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups | Increases COX inhibition potency |

| Alteration of alkyl chain length | Affects solubility and bioavailability |

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:

- In Vivo Studies : A study using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated around 9.17 μM .

- Cell Line Studies : In vitro assays on human cancer cell lines indicated that modifications in the pyrimidine structure could enhance cytotoxicity, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid to improve yield and purity?

- Methodological Answer :

- Start with a Biginelli-like condensation using ethyl acetoacetate, urea, and a difluoromethyl aldehyde under acidic conditions.

- Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) to enhance cyclization efficiency. For example, highlights reflux conditions with hydroxylamine hydrochloride and sodium hydroxide for analogous pyrimidine derivatives, achieving >85% yield .

- Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography using ethyl acetate/hexane gradients.

- Validate purity using melting point analysis, NMR (1H/13C), and HRMS. Compare spectral data with structurally similar compounds (e.g., 5-aminopyrimidine-4-carboxylic acid derivatives) to confirm regiochemistry .

Q. What spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- 1H/13C NMR : Assign signals for the difluoromethyl group (δ ~5.5–6.5 ppm for 1H; δ ~110–120 ppm for 13C) and propyl chain (δ 0.8–1.6 ppm for 1H) .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Use agar diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans).

- Prepare serial dilutions (1–256 µg/mL) and measure MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ciprofloxacin) and solvent controls .

- For antifungal activity, use Sabouraud dextrose agar and measure zone inhibition diameters .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and physicochemical properties?

- Methodological Answer :

- Physicochemical Effects : The difluoromethyl group enhances metabolic stability by reducing oxidative degradation. Fluorine’s electronegativity increases lipophilicity (logP), improving membrane permeability .

- Bioactivity : Fluorine can form hydrogen bonds with target enzymes (e.g., bacterial dihydrofolate reductase). Compare bioactivity with non-fluorinated analogs (e.g., 2-propyl-4-methylpyrimidine-5-carboxylic acid) to isolate fluorine-specific effects .

- Use computational tools (e.g., molecular docking with AutoDock Vina) to model interactions between the difluoromethyl group and active sites .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for antimicrobial efficacy?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations in the propyl chain (e.g., cyclopropyl, isopropyl) or carboxylic acid moiety (e.g., ester, amide).

- Bioassay Correlation : Test analogs against microbial panels and correlate activity with structural features. For example, shows that amino group positioning in pyrimidine derivatives significantly alters enzyme inhibition .

- QSAR Modeling : Use software like MOE to develop predictive models linking substituent properties (e.g., Hammett σ) to MIC values .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Ensure consistent microbial strains, growth media, and incubation conditions. Cross-validate results using multiple assays (e.g., time-kill kinetics vs. MIC).

- Purity Verification : Re-test compounds with discrepancies using HPLC and NMR to rule out impurities. For example, reports higher antifungal activity than , possibly due to varying substituents or purity .

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What computational strategies predict the compound’s interactions with bacterial enzyme targets?

- Methodological Answer :

- Molecular Docking : Use PyMOL and AutoDock to simulate binding to targets like dihydroorotate dehydrogenase (DHODH). Focus on hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Arg136 in E. coli DHODH) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and interaction fingerprints .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity changes upon fluorination .

Q. How can polymorphism impact the compound’s solubility and bioavailability?

- Methodological Answer :

- Screening : Recrystallize from solvents (e.g., ethanol, DMSO) and analyze polymorphs via XRD. Compare dissolution rates using USP apparatus II .

- Stability Studies : Store polymorphs under accelerated conditions (40°C/75% RH) and monitor phase transitions via DSC.

- Bioavailability Testing : Perform in vitro permeability assays (Caco-2 cells) and correlate with polymorph solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.